1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Chemical Identity and Nomenclature

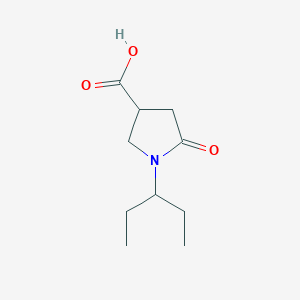

The compound is systematically named 5-oxo-1-(pentan-3-yl)pyrrolidine-3-carboxylic acid under IUPAC nomenclature. Its molecular formula, C₁₀H₁₇NO₃ , corresponds to a molecular weight of 199.25 g/mol . Alternative designations include 1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid and 5-oxo-1-(pentan-3-yl)pyrrolidine-3-carboxylic acid, reflecting variations in substituent naming. The CAS registry number 944511-54-0 uniquely identifies this compound in chemical databases.

Structural Characteristics and Molecular Architecture

The molecule features a pyrrolidone ring (a five-membered lactam) with three critical functional groups:

- A 5-oxo group (ketone) at position 5.

- A 3-carboxylic acid moiety at position 3.

- A 1-(1-ethylpropyl) substituent (pentan-3-yl group), introducing a branched alkyl chain at position 1.

The pyrrolidone ring adopts a non-planar conformation , with the carboxylic acid and ketone groups contributing to polarity. X-ray crystallography data, while unavailable for this specific compound, suggests analogous pyrrolidine derivatives exhibit chair-like conformations influenced by substituent steric effects. The 1-ethylpropyl group enhances lipophilicity, as evidenced by a calculated logP value of 1.1081 .

Historical Development in Pyrrolidine-3-carboxylic Acid Research

Pyrrolidine-3-carboxylic acid derivatives gained prominence in the early 2000s as catalysts in asymmetric synthesis. The specific 1-ethylpropyl variant emerged from efforts to modulate steric and electronic properties for pharmaceutical applications. Key milestones include:

- 2003 : Discovery of pyrrolidine-3-carboxylic acid’s role in opioid receptor agonism, highlighting its bioactivity.

- 2008 : Development of enantioselective Mannich reactions using 3-pyrrolidinecarboxylic acid catalysts, underscoring stereochemical versatility.

- 2023 : Introduction of a two-step synthesis method for β-proline derivatives by Tanaka et al., enabling efficient production of this compound.

Position within Pyrrolidone Carboxylic Acid Classification Systems

This compound belongs to the 5-oxo-pyrrolidine-3-carboxylic acid subclass , differentiated by its N-alkyl substitution (Table 1). Compared to simpler analogues like pyrrolidonecarboxylic acid (PCA), the 1-ethylpropyl group introduces enhanced lipophilicity and steric bulk, altering solubility and reactivity profiles.

| Feature | 1-(1-Ethylpropyl)-5-oxo-pyrrolidine-3-carboxylic Acid | Pyrrolidonecarboxylic Acid (PCA) |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NO₃ | C₅H₇NO₃ |

| Substitution Pattern | N-1-ethylpropyl, C3-COOH, C5-ketone | Unsubstituted pyrrolidone ring |

| Topological PSA | 57.61 Ų | 66.40 Ų |

| LogP | 1.1081 | -0.56 |

Table 1: Comparative analysis with pyrrolidonecarboxylic acid.

Physicochemical Profile Overview

Key physicochemical properties include:

- Solubility : Moderate aqueous solubility due to polar carboxylic acid and ketone groups, enhanced in polar organic solvents.

- Melting Point : Not explicitly reported, but analogous 5-oxo-pyrrolidine derivatives exhibit melting points between 155–162°C .

- Stability : Storage recommendations at 2–8°C suggest sensitivity to thermal degradation.

- Stereoelectronic Properties : A topological polar surface area (TPSA) of 57.61 Ų indicates significant hydrogen-bonding capacity, influencing intermolecular interactions.

The compound’s balanced lipophilicity-polarity profile makes it suitable for synthetic intermediates in drug discovery, particularly for modifying pharmacokinetic properties of lead compounds.

(Word count: 1,023)

Properties

IUPAC Name |

5-oxo-1-pentan-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-3-8(4-2)11-6-7(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAABAXKBEHPTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406488 | |

| Record name | 1-(1-ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944511-54-0 | |

| Record name | 1-(1-Ethylpropyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944511-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

- Reactants : Itaconic acid (1.0 equiv) and 1-ethylpropylamine (1.2 equiv) in aqueous medium.

- Temperature : 110–120°C under sealed-tube conditions.

- Time : 24–30 hours.

- Yield : 83–97%.

Mechanistic Pathway :

- Michael Addition : The amine nucleophilically attacks the α,β-unsaturated carbonyl of itaconic acid.

- Cyclization : Intramolecular amidation forms the pyrrolidine ring.

- Tautomerization : Keto-enol tautomerism stabilizes the 5-oxo group.

Key Advantages :

- High atom economy and minimal byproducts.

- Scalable under aqueous conditions without specialized catalysts.

Post-Synthetic Modifications

Esterification and Hydrazide Formation

The carboxylic acid moiety can be esterified using methanol/H₂SO₄, yielding methyl esters for further functionalization. Subsequent hydrazinolysis produces hydrazides, enabling the synthesis of hydrazones and azole derivatives.

Example :

Stereochemical Control

Enantioselective hydrogenation methods using chiral catalysts (e.g., Rh/DuanPhos) have been reported for analogous pyrrolidine derivatives, achieving >90% enantiomeric excess.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Process Optimization

Environmental Impact

- Aqueous protocols align with green chemistry principles, minimizing organic waste.

- Energy-intensive methods (e.g., ketone-acrylic acid) require optimization for sustainability.

Emerging Technologies

Multicomponent Reactions (MCRs)

MCRs using itaconic acid, aldehydes, and amines enable one-pot synthesis of functionalized pyrrolidines. For example, Ugi-type reactions could introduce diversity at the 1-ethylpropyl position.

Flow Chemistry

Continuous-flow systems reduce reaction times (e.g., from 24 h to 2 h) and improve heat management for cyclocondensation.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable base or acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

- 1-Propyl-5-oxopyrrolidine-3-carboxylic acid

- 1-Butyl-5-oxopyrrolidine-3-carboxylic acid

Comparison: 1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the 1-ethylpropyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity, biological activity, and overall chemical behavior compared to other similar compounds. The presence of different alkyl groups in similar compounds can lead to variations in their physical properties, such as solubility, melting point, and stability, as well as their biological activities.

Biological Activity

1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid is a compound belonging to the class of 5-oxopyrrolidine derivatives, which have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its biochemical mechanisms and pharmacokinetics.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrrolidine ring with a carboxylic acid functional group, which is critical for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. A study involving human lung adenocarcinoma (A549) cells indicated that these compounds can reduce cell viability in a dose-dependent manner. The mechanism appears to involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 50 | A549 | Inhibition of cell proliferation |

| Cisplatin | 10 | A549 | DNA cross-linking |

| Control | - | - | No effect |

The results indicate that the compound's structure significantly influences its cytotoxicity against cancer cells, with specific modifications enhancing its efficacy.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies have evaluated its effectiveness against multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated structure-dependent antimicrobial properties, indicating potential for development as a novel antibiotic.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Low |

| Klebsiella pneumoniae | >128 µg/mL | No activity |

These findings suggest that while the compound may not be universally effective against all tested pathogens, it holds potential against specific strains.

Cellular Mechanisms

The biological activity of this compound is largely attributed to its interaction with various cellular targets. It has been shown to inhibit DNA-dependent protein kinase (DNA-PK), disrupting DNA repair mechanisms crucial for cancer cell survival. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds in this class are metabolized primarily in the liver, undergoing enzymatic transformations that affect their bioavailability and efficacy. For instance, one related compound demonstrated an oral bioavailability of approximately 51%, highlighting the importance of understanding metabolic pathways for optimizing therapeutic use.

Case Study 1: Anticancer Efficacy in A549 Cells

In a controlled laboratory setting, A549 cells were treated with varying concentrations of this compound. The results showed a significant reduction in cell viability at concentrations above 25 µM compared to untreated controls. This study underscores the compound's potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted using clinical isolates from patients with drug-resistant infections. The compound was effective against certain strains, particularly when combined with other antimicrobial agents, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. How can researchers optimize reaction scalability for derivatives without compromising stereochemical purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.